![molecular formula C10H9F3N4 B6248418 1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine CAS No. 1291723-68-6](/img/no-structure.png)
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a trifluoromethyl group and a phenylmethyl group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an appropriate organic substrate with a trifluoromethylating reagent . The exact method would depend on the specific starting materials and reaction conditions. For example, one synthesis method involved the reaction of 1-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroquinoline with cesium carbonate in dry DMF .Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as X-ray crystallography . The crystal structure data can provide information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, it might undergo reactions typical of triazoles, such as nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could affect its polarity and solubility .Scientific Research Applications
Medicine: Antimalarial Agents
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine: has been explored for its potential as an antimalarial agent. Researchers have designed and synthesized derivatives of this compound, aiming to develop new drugs that can overcome drug resistance in malaria. These derivatives exhibit promising biological activity against the malaria parasite .
Agriculture: Agrochemicals
In the agricultural sector, triazole derivatives, including those related to the compound , are utilized as fungicides and plant growth regulators. Their role is crucial in protecting crops from fungal diseases and in managing the growth and yield of agricultural produce .
Material Science: Corrosion Inhibitors
The triazole ring, a part of the compound’s structure, is widely used in material science applications, such as corrosion inhibitors for copper alloys. This application is vital for extending the life and maintaining the integrity of metal components in various industries .
Environmental Science: Photostabilizers
Compounds with the triazole moiety are employed as photostabilizers, which are additives that improve the light stability of polymers. This is particularly important in preventing the degradation of materials exposed to UV radiation in environmental applications .
Chemical Synthesis: Synthon in Drug Development
The compound serves as an important synthon in the development of new drugs. Its imidazole and triazole rings make it a versatile precursor in synthetic chemistry for creating a wide range of pharmacologically active molecules .
Analytical Chemistry: Analytical Reagents
While specific applications of this compound in analytical chemistry are not directly reported, related triazole compounds are synthesized and used as analytical reagents. They play a role in the qualitative and quantitative analysis of chemical substances, aiding in the development of new analytical methods .
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine' involves the reaction of 4-(trifluoromethyl)benzyl chloride with 1H-1,2,4-triazol-3-amine in the presence of a base to form the desired product.", "Starting Materials": [ "4-(trifluoromethyl)benzyl chloride", "1H-1,2,4-triazol-3-amine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 1H-1,2,4-triazol-3-amine in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add the base (e.g. sodium hydroxide) to the solution and stir for a few minutes", "Step 3: Add 4-(trifluoromethyl)benzyl chloride to the reaction mixture and stir for several hours at room temperature", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound '1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine'" ] } | |
CAS RN |
1291723-68-6 |
Product Name |
1-{[4-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazol-3-amine |
Molecular Formula |
C10H9F3N4 |
Molecular Weight |
242.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.